N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Description
This compound (CAS: 921140-34-3) is a sulfonylbenzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a 4-methylpiperidinyl sulfonyl moiety at position 4 of the benzamide ring. Its molecular formula is C₂₃H₂₆N₄O₆S, with a molecular weight of 486.5407 g/mol . The 4-methylpiperidinyl sulfonyl group may improve solubility and target binding through hydrogen bonding or steric interactions .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-15-10-12-27(13-11-15)34(29,30)18-7-4-16(5-8-18)21(28)24-23-26-25-22(33-23)17-6-9-19(31-2)20(14-17)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWECIQZJCXBPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a novel compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure
The compound features a complex structure characterized by:
- Oxadiazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
- Dimethoxyphenyl Group : Enhances lipophilicity and biological activity.
- Piperidine Moiety : Imparts additional pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known to exhibit:
- Anticancer Activity : It may inhibit cell proliferation by targeting specific kinases involved in cancer signaling pathways.
- Anti-inflammatory Properties : The compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Overview
Research indicates that compounds with oxadiazole structures can exhibit a range of biological activities. Below is a summary of the biological activities associated with this compound:
1. Anticancer Properties
A study investigated the effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer cells. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, suggesting a role in cell cycle arrest and apoptosis induction.
2. Anti-inflammatory Effects
In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases.
3. Antimicrobial Activity
Research showed that derivatives of oxadiazoles possess antimicrobial properties. In particular, this compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Analysis
- Core Modifications :
- The 3,4-dimethoxyphenyl group in the target compound provides dual methoxy substitutions, enhancing electron-donating capacity compared to mono-methoxy (e.g., 4-methoxyphenyl in ) or ortho-methoxy (e.g., 2-methoxyphenyl in ) analogs. This may improve interactions with hydrophobic enzyme pockets or DNA bases .
Pharmacokinetic Considerations :
- Lipophilicity : The dipropylsulfamoyl analog has the highest predicted logP due to longer alkyl chains, while the target compound’s piperidinyl group balances lipophilicity and polarity .
- Metabolic Stability : The benzodioxin-containing analog may exhibit greater resistance to oxidative metabolism than the dimethoxyphenyl derivative .
Synthetic Pathways :
Conversion of 3,4-dimethoxybenzoic acid to a 1,3,4-oxadiazole intermediate.
Reaction with 4-(4-methylpiperidin-1-yl)sulfonylbenzoyl chloride.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
